molecular formula C10H9Cl2NaO3 B079854 Sodium 4-(2,4-dichlorophenoxy)butyrate CAS No. 10433-59-7

Sodium 4-(2,4-dichlorophenoxy)butyrate

Cat. No.: B079854
CAS No.: 10433-59-7
M. Wt: 271.07 g/mol
InChI Key: PPKIJAQKBAYNNL-UHFFFAOYSA-M
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Description

Sodium 4-(2,4-dichlorophenoxy)butyrate is a chemical compound with the molecular formula C10H9Cl2NaO3. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by the presence of a butyrate group attached to a dichlorophenoxy moiety, which imparts unique chemical properties.

Scientific Research Applications

Sodium 4-(2,4-dichlorophenoxy)butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant growth regulation and herbicide activity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.

    Industry: Utilized in the formulation of herbicides and as an intermediate in the synthesis of other chemical compounds.

Safety and Hazards

Sodium 4-(2,4-dichlorophenoxy)butyrate is a weak organic acid and should be kept away from oxidizers, sulfuric acid, caustics, ammonia, aliphatic amines, alkanolamines, isocyanates, alkylene oxides, and epichlorohydrin. It is corrosive to iron, aluminum, zinc, and possibly other metals, especially in the presence of moisture . When using, one should not eat, drink or smoke and should always observe good personal hygiene measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(2,4-dichlorophenoxy)butyrate typically involves the reaction of 2,4-dichlorophenol with butyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt form. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichlorophenoxy group to a less chlorinated form.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of 4-(2,4-dichlorophenoxy)butyric acid.

    Reduction: Formation of partially or fully dechlorinated phenoxybutyrates.

    Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Sodium 4-(2,4-dichlorophenoxy)butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, the compound mimics natural plant hormones, leading to altered growth patterns and inhibition of unwanted vegetation. The pathways involved include disruption of cellular processes and interference with metabolic functions.

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenoxy)butyric acid
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4-Dichlorophenoxypropionic acid

Comparison: Sodium 4-(2,4-dichlorophenoxy)butyrate is unique due to its specific butyrate group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,4-dichlorophenoxyacetic acid is widely used as a herbicide, the butyrate derivative offers different solubility and stability characteristics, making it suitable for specific applications.

Properties

IUPAC Name

sodium;4-(2,4-dichlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3.Na/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIJAQKBAYNNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-82-6 (Parent)
Record name 2,4-DB-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5041356
Record name 2,4-DB-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10433-59-7
Record name 2,4-DB-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DB-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2,4-dichlorophenoxy)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DB-SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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